molecular formula C22H21NO2 B2770705 N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396805-50-7

N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2770705
CAS No.: 1396805-50-7
M. Wt: 331.415
InChI Key: JXZBTCPWADFZRD-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound that features a biphenyl core with a carboxamide group and a hydroxy-phenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide typically involves the coupling of a biphenyl carboxylic acid derivative with a hydroxy-phenylpropyl amine. One common method is the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-methyl-3-phenyl-propylamine: An aromatic amino alcohol used in radical addition reactions.

    N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: An aromatic ether with similar structural features.

Uniqueness

N-(3-hydroxy-3-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl core and a hydroxy-phenylpropyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c24-21(19-9-5-2-6-10-19)15-16-23-22(25)20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,21,24H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZBTCPWADFZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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